Lawsone

概要

科学的研究の応用

ローソンは、幅広い科学研究において応用されています。

化学: 様々な有機化合物の合成における出発物質として使用されます。

生物学: ローソンの細胞毒性作用、ミトコンドリアの機能不全を引き起こす能力、酵母におけるミトファジー誘導などが研究されています.

医学: ローソンの抗がん作用の可能性、そして伝統医学における抗真菌作用、抗菌作用、抗炎症作用が研究されています.

産業: ローソンは、染料の製造に使用され、そのフォトルミネッセンス特性により、指紋検出用の試薬としても使用されています.

作用機序

ローソンは、主に酸化ストレスによって作用を発揮します。 ローソンは、活性酸素種(ROS)を生成し、DNAやタンパク質などの細胞成分の生体アルキル化反応を引き起こします . 酵母では、ローソンはミトコンドリアの機能不全を起こし、間接的に酸化ストレスを引き起こし、最終的にミトファジーを誘導するオートファジー応答を誘発します .

生化学分析

Biochemical Properties

Lawsone reacts chemically with the protein keratin in skin and hair via a Michael addition reaction . This results in a strong permanent stain that lasts until the skin or hair is shed . This compound is a 1,4-naphthoquinone derivative, an analog of hydroxyquinone containing one additional ring .

Cellular Effects

This compound has been found to produce mitochondrial dysfunctions and trigger mitophagy in Saccharomyces cerevisiae . It affects yeast growth in glycerol, indicating interference in the respiratory metabolism . Intracellular content of thiol groups did not indicate intensive oxidative stress and the presence of the anti-oxidant N-acetylcysteine (NAC) exacerbated this compound toxicity .

Molecular Mechanism

This compound’s biological activities are thought to be the result of oxidative stress generated, although the hydroxy group at position C-2 in its structure tends to reduce its electrophilic potential . It primarily produces mitochondrial malfunctioning, leading to indirect oxidative stress .

Temporal Effects in Laboratory Settings

It is known that this compound primarily produces mitochondrial malfunctioning, leading to indirect oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, high ethanolic concentrations (80%) of Lawsonia inermis were found to have teratogenic effects—a decrease in weight and height of embryos .

Metabolic Pathways

This compound is involved in several biochemical processes regarding redox homeostasis and inhibition of electron transport . It is also involved in bioalkylations reactions of cellular components, like DNA and proteins .

Transport and Distribution

It is known that this compound primarily produces mitochondrial malfunctioning , suggesting that it may be transported to the mitochondria.

Subcellular Localization

Given its impact on mitochondrial functioning , it is likely that this compound localizes to the mitochondria within cells.

準備方法

ローソンは、水酸化ナトリウムによる抽出、マクロポーラス吸着樹脂を用いたカラムろ過、不純物の除去のためのエタノールによる洗浄、そして最後にローソン粉末を分離するための凍結など、一連の手順を経て、ヘンナの葉から単離できます . 工業的な生産方法は、通常、水に溶けにくいローソンの溶解性を高めるためにβ-シクロデキストリンを使用します .

化学反応解析

ローソンは、次のような様々な化学反応を起こします。

酸化: ローソンは酸化されて、様々なキノン類を生成できます。

還元: ローソンは還元されて、ヒドロキノン類を生成できます。

置換: ローソンは、マイケル付加反応によって第一級アミノ酸と反応し、強い永続的な染みを作ります. これらの反応で使用される一般的な試薬には、水酸化ナトリウム、エタノール、様々な酸などがあります。

化学反応の分析

Lawsone undergoes various chemical reactions including:

Oxidation: this compound can be oxidized to form different quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: This compound reacts with primary amino acids via a Michael addition reaction, resulting in a strong permanent stain. Common reagents used in these reactions include sodium hydroxide, ethanol, and various acids.

類似化合物との比較

ローソンは、ユグロン、ラパコール、プラムバギンなどの他の化合物と同様に、1,4-ナフトキノン誘導体です。 これらの化合物は、活性酸素種の生成や生体アルキル化反応など、類似した化学構造と生物学的活性を共有しています . ローソンは、その強いフォトルミネッセンス特性により、特に法医学分野で有用です .

特性

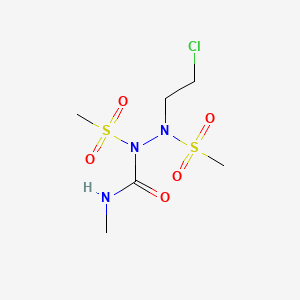

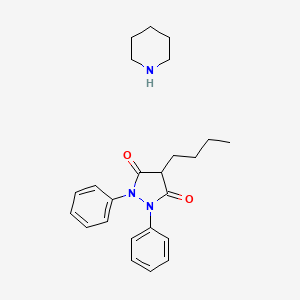

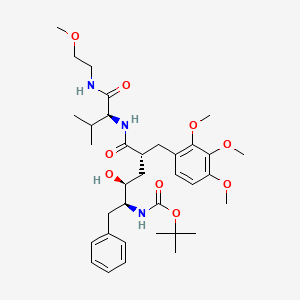

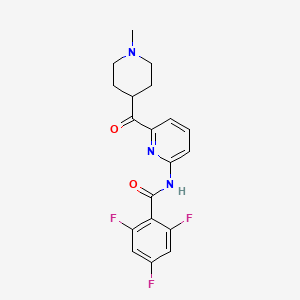

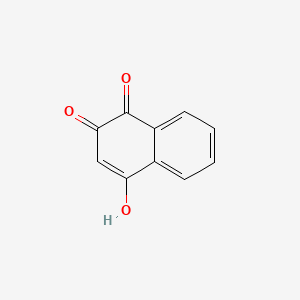

IUPAC Name |

4-hydroxynaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCHIGAIXREVNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O3 | |

| Record name | 2-HYDROXY-1,4-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20505 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68310-00-9 (hydrochloride salt) | |

| Record name | Lawsone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2025428 | |

| Record name | 2-Hydroxy-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-hydroxy-1,4-naphthoquinone appears as yellow prisms or yellow powder. (NTP, 1992) | |

| Record name | 2-HYDROXY-1,4-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20505 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 2-HYDROXY-1,4-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20505 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

83-72-7 | |

| Record name | 2-HYDROXY-1,4-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20505 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lawsone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lawsone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04744 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lawsone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lawsone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Naphthalenedione, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxy-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAWSONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TLH4A6LV1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

378 °F (Decomposes) (NTP, 1992) | |

| Record name | 2-HYDROXY-1,4-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20505 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

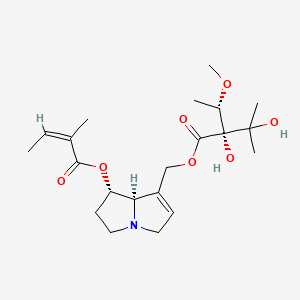

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Lawsone's mechanism of action varies depending on the target. For example, its antibacterial activity is attributed to its ability to inhibit DNA gyrase [], an essential enzyme for bacterial DNA replication. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells [] and inhibit inflammatory pathways in models of rheumatoid arthritis []. Its precise molecular targets and downstream effects in different biological contexts are still under investigation.

A:* Molecular Formula: C10H6O3* Molecular Weight: 174.15 g/mol* Spectroscopic Data: * IR Spectroscopy: Characterized by peaks indicating the presence of hydroxyl (–OH), carbonyl (C=O) groups, and aromatic ring structures [, , ]. * NMR Spectroscopy: Confirms the presence of specific proton and carbon environments within the this compound molecule [, ].

A: this compound's stability is influenced by factors like temperature, pH, and light exposure. It exhibits enhanced stability when encapsulated in various delivery systems, such as cyclodextrin complexes [] and microspheres incorporated into chitosan scaffolds []. These formulations improve solubility, dissolution, and potentially enhance its bioavailability and efficacy for topical applications.

A: While this compound itself may not be a catalyst in the traditional sense, it can participate in redox reactions. Some bacteria utilize this compound as a redox mediator to facilitate the anaerobic reduction of azo compounds []. This property highlights its potential application in bioremediation strategies for degrading azo dyes.

A: Density Functional Theory (DFT) simulations have been employed to investigate the electronic structure and optical properties of this compound, particularly for its application in dye-sensitized solar cells (DSSCs) [, ]. These studies help understand how this compound interacts with other materials in a DSSC device and guide the design of more efficient solar cells.

A: Modifications to the this compound structure can significantly impact its activity. For instance, introducing a methoxy group at the 2-position (this compound methyl ether) enhanced its antihyperglycemic and antihyperlipidemic effects compared to this compound []. This modification may influence its binding affinity to target enzymes or alter its pharmacokinetic properties.

A: this compound's stability is enhanced by incorporating it into various formulations. Studies show improved stability in cyclodextrin complexes [], chitosan scaffolds [], and multiple emulsions []. These delivery systems not only improve its stability but also enhance its solubility, dissolution, and potentially its bioavailability and efficacy.

A: this compound has demonstrated promising in vitro activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus []. In vivo studies in mice models have shown its potential in wound healing [], reducing paw edema in rheumatoid arthritis models [], and as an anti-leishmanial agent [].

A: While specific resistance mechanisms against this compound have not been extensively studied, it's crucial to investigate the potential for developing resistance, especially in the context of its antimicrobial properties [].

A: Although traditionally used as henna, this compound's safety profile requires further investigation. Studies have reported potential genotoxicity in vitro and in vivo, leading to restrictions in cosmetic use in some regions []. Understanding its long-term effects and potential toxicity is crucial for its safe and effective application in various fields.

A: Research highlights the potential of encapsulating this compound in various delivery systems, such as cyclodextrin complexes [], microspheres [], and multiple emulsions []. These formulations aim to enhance its solubility, target specific tissues, and improve its overall therapeutic efficacy while minimizing potential side effects.

A: Various analytical techniques are employed to characterize and quantify this compound:* High-Performance Liquid Chromatography (HPLC): Widely used to determine this compound content in henna and other samples, offering high sensitivity and accuracy [, , ].* High-Performance Thin Layer Chromatography (HPTLC): Employed for qualitative and quantitative analysis of this compound, particularly in plant materials and formulations [, ].* Spectroscopic Techniques: IR and NMR spectroscopy provide structural information, confirming the presence of specific functional groups and molecular arrangements within the this compound molecule [, , , , ].

ANone: Currently, limited information is available on the environmental impact and degradation pathways of this compound. Considering its increasing applications, it is essential to investigate its ecotoxicological effects and develop strategies for its safe disposal and management to minimize potential risks to the environment.

A: Research emphasizes this compound's poor water solubility as a limiting factor for its bioavailability []. Consequently, various strategies, such as complexation with cyclodextrins [] and incorporation into nanoparticles [], are being explored to enhance its dissolution rate and improve its therapeutic efficacy.

A: Validation of analytical methods used for this compound quantification is crucial to ensure their reliability and accuracy. Studies often report validation parameters such as linearity, precision, accuracy, limit of detection, and limit of quantitation to demonstrate the method's suitability for the intended purpose [, , ].

A: Standardization and quality control of this compound, particularly in herbal preparations, are crucial for ensuring consistent efficacy and safety. Implementing appropriate measures during cultivation, harvesting, processing, storage, and distribution of this compound-containing products is essential to maintain its quality and therapeutic benefits [].

ANone: Research on this compound's potential to induce an immune response is limited. Further investigations are needed to understand if this compound triggers any specific immunological reactions and whether these responses contribute to its therapeutic effects or potential adverse reactions.

ANone: Information regarding this compound's interactions with drug transporters is currently unavailable. Further research is necessary to determine if this compound affects the uptake, distribution, or efflux of other drugs, which can have implications for its potential use in combination therapies.

ANone: Data on this compound's influence on drug-metabolizing enzymes is limited. It is crucial to investigate its potential to induce or inhibit these enzymes, as such interactions could impact the metabolism and clearance of co-administered drugs, affecting their efficacy and safety profiles.

ANone: Despite its long history of use in henna, detailed studies on the biocompatibility and biodegradability of this compound are lacking. Investigating its long-term effects on biological systems and its environmental fate will be crucial in harnessing its therapeutic potential responsibly.

A: Depending on the specific application, various synthetic and natural compounds might serve as alternatives to this compound. For instance, other naphthoquinones with similar structural features may possess comparable biological activities []. Selecting the most suitable alternative requires careful consideration of factors like efficacy, safety, cost, and environmental impact.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。